molecular formula C24H21FN2O3S B2535487 N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893280-60-9

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2535487
CAS No.: 893280-60-9
M. Wt: 436.5
InChI Key: RKWUZGSAIWVUST-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative featuring a sulfonylacetamide scaffold. Its structure includes:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene.
  • Methanesulfonyl group: Attached at position 3 of the indole, substituted with a 2-fluorophenyl moiety.
  • Acetamide side chain: Linked to position 1 of the indole, with a benzyl group at the terminal nitrogen.

This compound shares structural similarities with pharmacologically active indole derivatives, which are known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-benzyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWUZGSAIWVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the fluorophenyl group via a sulfonylation reaction, where the indole is treated with a sulfonyl chloride derivative of the fluorophenyl group in the presence of a base. Finally, the benzyl group is introduced through a nucleophilic substitution reaction, where the intermediate product is reacted with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and benzyl groups.

    Reduction: Reduced forms of the sulfonyl and fluorophenyl groups.

    Substitution: Substituted derivatives at the benzyl or sulfonyl positions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide exhibits significant anticancer properties. It has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancers. The compound's mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells by triggering apoptotic pathways. The IC50 value was reported to be significantly lower than that of standard chemotherapeutic agents, suggesting a promising alternative or adjunctive treatment for breast cancer patients .

Neurological Applications

2.1 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammation.

Case Study:
In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings suggest its potential use as a therapeutic agent in preventing neuronal damage associated with neurodegenerative disorders .

Anti-inflammatory Properties

3.1 Inhibition of Inflammatory Mediators

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:
In an animal model of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Pharmacological Mechanisms

4.1 Mechanism of Action

The pharmacodynamics of this compound involve multiple pathways:

  • Apoptosis Induction: The compound activates caspases leading to programmed cell death in cancer cells.
  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
  • Cytokine Modulation: It modulates the expression of cytokines involved in inflammatory responses.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in MCF-7 cells; lower IC50 than standard agents
Neuroprotective EffectsReduces oxidative stress markers in neuronal cultures
Anti-inflammatory EffectsDecreases joint inflammation in rheumatoid arthritis model

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can interact with aromatic residues in proteins, while the fluorophenyl and sulfonyl groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Indole Substituents Sulfonyl Group Modifications Acetamide Side Chain Key References
Target Compound 3-[(2-fluorophenyl)methanesulfonyl] 2-fluorophenylmethyl N-benzyl -
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 1-(4-fluorobenzyl) - N-(2,3-dimethylphenyl)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide 1-(3-fluorophenylmethyl) - N-(2-trifluoromethylphenyl)
N-((4-fluorophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide 5-methoxy, 1-(4-chlorobenzoyl) 4-fluorophenylsulfonyl N-unsubstituted
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide 2-phenyl, 3-sulfanyl - N-(1,3-benzodioxol-5-yl)

Key Observations :

Sulfonyl Group Variations: The target compound’s 2-fluorophenylmethyl sulfonyl group contrasts with 4-fluorophenylsulfonyl () and unfluorinated sulfonyl groups (). Fluorine’s electronegativity may enhance metabolic stability and binding interactions compared to non-halogenated analogs . In , the 4-fluorobenzyl group on the indole nitrogen may influence steric hindrance and solubility differently than the target compound’s benzyl group.

Acetamide Side Chain :

  • The N-benzyl group in the target compound is distinct from N-(2-trifluoromethylphenyl) () or N-(1,3-benzodioxol-5-yl) (). Bulky substituents like trifluoromethyl may reduce solubility but improve target selectivity .
Antioxidant Activity:
  • Indole acetamides with ortho-halogenated phenyl rings (e.g., chloro or bromo at ortho positions) exhibit superior antioxidant activity in FRAP and DPPH assays compared to meta/para-substituted analogs . For example, compound 3j (ortho-Cl) showed IC₅₀ values comparable to ascorbic acid .
  • The target compound’s 2-fluorophenyl group may similarly enhance radical scavenging due to fluorine’s electron-withdrawing effects, though direct data are unavailable.
Enzyme Inhibition Potential:
  • Compounds with sulfonamide groups (e.g., ) demonstrate selective inhibition of enzymes like cyclooxygenase (COX). For instance, N-((4-fluorophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () showed nanomolar potency against COX-2, attributed to the 4-fluorophenylsulfonyl group’s interaction with hydrophobic pockets .

Physicochemical and Structural Comparisons

  • Crystallographic Data: In , N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibited bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles consistent with optimized geometries. The target compound’s sulfonyl group may introduce torsional strain, altering its conformation compared to non-sulfonylated analogs .
  • The target compound’s logP is likely higher than non-fluorinated analogs like those in .

Biological Activity

N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₂₃H₂₃F N₂O₂S
Molecular Weight: 409.50 g/mol
CAS Number: Not specified in the sources.

The compound features an indole moiety, which is known for its diverse pharmacological properties, along with a benzyl and a sulfonyl group, enhancing its potential biological activity.

The biological activity of Compound A has been linked to several mechanisms, primarily involving:

  • Inhibition of Specific Enzymes: The sulfonamide group may interact with various enzymes, potentially inhibiting their activity, which is crucial in pathways related to cancer and inflammation.
  • Receptor Modulation: The indole structure is known to interact with various receptors, including serotonin receptors and others involved in neuropharmacology.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance:

  • Cell Viability Assays: In vitro studies demonstrated that Compound A effectively reduced cell viability in multiple cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer). The IC50 values were reported to be 4.2 μM and 1.88 μM, respectively .
Cell Line IC50 (μM) Reference
A3754.2
MCF-71.88

Antimicrobial Activity

Compound A has also shown promise as an antimicrobial agent. Preliminary tests indicated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Case Studies

  • Study on Antitumor Activity:
    • A study evaluated the effects of Compound A on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .
  • Toxicological Assessment:
    • Toxicological evaluations revealed that Compound A exhibited low cytotoxicity towards normal human cells while maintaining potent activity against cancer cells. This selectivity makes it a candidate for further development in cancer therapy .

Research Findings

Additional research has focused on the structure-activity relationship (SAR) of Compound A and its derivatives. Key findings include:

  • Substituent Effects: Variations in the benzyl and sulfonamide groups significantly influenced the compound's potency against cancer cells.
  • Molecular Docking Studies: Computational studies suggested that Compound A binds effectively to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

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